molecular formula C26H32N2 B15242152 4-[2-(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline

4-[2-(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline

Cat. No.: B15242152
M. Wt: 372.5 g/mol
InChI Key: SUKJPFWSZGOALV-UHFFFAOYSA-N
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Description

4-[2-(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline is an organic compound with a complex structure It is characterized by the presence of multiple aromatic rings and amino groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution reaction, where an aryl halide reacts with an amine under specific conditions. For instance, the reaction of 3,5-diethylchlorobenzene with aniline in the presence of a base like sodium hydroxide can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and controlled reaction environments is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-[2-(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-[2-(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s aromatic rings and amino groups allow it to form stable complexes with these targets, potentially inhibiting or modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-3,5-diethylphenylamine
  • 2,6-diethylaniline
  • 4-(4-amino-3,5-diethylphenyl)phenylamine

Uniqueness

4-[2-(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline is unique due to its specific arrangement of aromatic rings and amino groups. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications. Compared to similar compounds, it may offer improved performance in certain reactions or greater efficacy in biological assays .

Properties

Molecular Formula

C26H32N2

Molecular Weight

372.5 g/mol

IUPAC Name

4-[2-(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline

InChI

InChI=1S/C26H32N2/c1-5-17-13-21(14-18(6-2)25(17)27)23-11-9-10-12-24(23)22-15-19(7-3)26(28)20(8-4)16-22/h9-16H,5-8,27-28H2,1-4H3

InChI Key

SUKJPFWSZGOALV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1N)CC)C2=CC=CC=C2C3=CC(=C(C(=C3)CC)N)CC

Origin of Product

United States

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